molecular formula C7H12ClN5O2 B2470485 6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione hydrochloride CAS No. 2138018-74-1

6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione hydrochloride

Cat. No. B2470485
CAS RN: 2138018-74-1
M. Wt: 233.66
InChI Key: GCIOIGZWTQPWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as APTR or APTD hydrochloride, and it is a white crystalline solid with a molecular weight of 252.69 g/mol. APTR hydrochloride has been extensively studied for its biological and physiological effects, and it has shown promising results in various research studies.

Scientific Research Applications

Structural Studies and Synthesis

  • Structural Reassignment : The reaction of 6-amino-1,2,4-triazine-3,5-(2H,4H)dione led to the formation of 5-hydroxy-1,2,4-triazole-3-carboxylic acid, revising previous literature claims (Schuan et al., 1979).
  • Visible-Light-Induced Oxyalkylation : A novel method for synthesizing 6-oxyalkylated 1,2,4-triazine-3,5(2H, 4H)-diones was developed using visible-light-induced cross-dehydrogenative coupling, demonstrating the versatility of this compound in chemical synthesis (Tan et al., 2022).

Potential Medical Applications

  • D-Amino Acid Oxidase Inhibitors : Derivatives of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione were synthesized as potent d-amino acid oxidase (DAAO) inhibitors, suggesting potential therapeutic applications (Hin et al., 2015).
  • Antibacterial Evaluation : Certain derivatives of 1,2,4-triazine-3,5(2H,4H)-dione showed selective inhibition activity against specific microorganisms, indicating its use in developing new antibacterial agents (Huang & Lee, 2011).

Synthesis of Novel Derivatives

  • Novel Heterocyclic System : The synthesis of new compounds such as 6-methyl-8-morpholino-2H pyrimido[5’,4’:5,6][1,4]thiazino[3,2e][1,2,4]triazin-3(5H)-one demonstrates the compound's role in creating unique heterocyclic systems (Karimian & Karimi, 2020).

Other Applications

  • Triazinones Synthesis : The creation of 3-alkylthio-4-amino-1,6-dihydro-1,2,4-triazin-5(4H)-ones through a reduction process exemplifies the flexibility of 1,2,4-triazine-3,5(2H,4H)-dione in synthesizing a range of chemical derivatives (Mizutani & Sanemitsu, 1985).

properties

IUPAC Name

6-(3-aminopyrrolidin-1-yl)-2H-1,2,4-triazine-3,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2.ClH/c8-4-1-2-12(3-4)5-6(13)9-7(14)11-10-5;/h4H,1-3,8H2,(H2,9,11,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIOIGZWTQPWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NNC(=O)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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